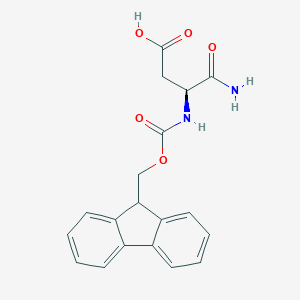

Fmoc-Asp-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRMWRHTRSQVJJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426776 | |

| Record name | Fmoc-Asp-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200335-40-6 | |

| Record name | Fmoc-Asp-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Purification of Fmoc-Asp-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-Asp-NH2, a key building block in peptide synthesis and drug development. This document outlines detailed experimental protocols, presents key data in a structured format, and includes visualizations to clarify the process workflows.

Introduction

Fmoc-L-isoasparagine (this compound) is a derivative of the amino acid aspartic acid, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The side chain is an amide, which is crucial for its role in the synthesis of peptides and as a linker in antibody-drug conjugates (ADCs).[1] The ability to selectively deprotect the Fmoc group under mild basic conditions makes it an invaluable component in solid-phase peptide synthesis (SPPS).

This guide details a common and effective two-step solution-phase synthesis route starting from the commercially available Fmoc-Asp(OtBu)-OH. The process involves the amidation of the side-chain carboxylic acid followed by the deprotection of the tert-butyl (OtBu) ester.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.

| Property | Fmoc-Asp(OtBu)-OH | This compound |

| CAS Number | 71989-14-5 | 200335-40-6[2][3][4] |

| Molecular Formula | C23H25NO6 | C19H18N2O5[2][4] |

| Molecular Weight | 411.45 g/mol | 354.36 g/mol [2][3][4] |

| Appearance | White to off-white solid | White to off-white solid |

| Purity (typical) | ≥98.0% | ≥98.0%[2][4] |

| Storage Temperature | 2-8°C | 2-8°C[2][4] |

Synthesis of this compound

The synthesis of this compound is accomplished through a two-step process:

-

Amidation: The side-chain carboxylic acid of Fmoc-Asp(OtBu)-OH is converted to a primary amide to yield Fmoc-Asp(OtBu)-NH2.

-

Deprotection: The tert-butyl (OtBu) protecting group is removed from the side chain of Fmoc-Asp(OtBu)-NH2 to give the final product, this compound.

A schematic of the overall synthesis is shown below:

Experimental Protocol: Amidation of Fmoc-Asp(OtBu)-OH

This protocol describes the conversion of the side-chain carboxylic acid of Fmoc-Asp(OtBu)-OH to a primary amide using a carbodiimide coupling method.

Materials:

-

Fmoc-Asp(OtBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Ammonium chloride (NH4Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flasks

-

Separatory funnel

Procedure:

-

Dissolve Fmoc-Asp(OtBu)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add DIC (1.1 eq) dropwise to the cooled solution while stirring.

-

Stir the reaction mixture at 0°C for 30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve ammonium chloride (1.5 eq) in DMF and add DIPEA (1.5 eq).

-

Add the ammonium chloride/DIPEA solution to the activated Fmoc-Asp(OtBu)-OH solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the diisopropylurea byproduct.

-

Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Fmoc-Asp(OtBu)-NH2.

Experimental Protocol: Deprotection of Fmoc-Asp(OtBu)-NH2

This protocol details the removal of the tert-butyl protecting group from the side chain of Fmoc-Asp(OtBu)-NH2 using trifluoroacetic acid.

Materials:

-

Crude Fmoc-Asp(OtBu)-NH2 from the previous step

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude Fmoc-Asp(OtBu)-NH2 in a solution of 50% TFA in DCM (v/v).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the TFA and DCM.

-

Precipitate the product by adding cold diethyl ether to the concentrated residue.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold diethyl ether to remove residual TFA and byproducts.

-

Dry the product under vacuum to yield crude this compound.

Purification of this compound

The crude this compound is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired level of purity for subsequent applications.

Experimental Protocol: RP-HPLC Purification

Materials and Equipment:

-

Preparative RP-HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

-

Crude this compound

-

Lyophilizer

Procedure:

-

Dissolve the crude this compound in a minimal amount of a mixture of Mobile Phase A and B.

-

Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the dissolved sample onto the column.

-

Elute the product using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 265 nm for the Fmoc group).

-

Collect fractions corresponding to the main product peak.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the fractions with the desired purity.

-

Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

-

Freeze the aqueous solution and lyophilize to obtain the pure this compound as a white, fluffy solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Analytical Technique | Expected Results |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥98% |

| ¹H NMR (DMSO-d6) | Peaks corresponding to the fluorenyl, methylene, and aspartyl protons. The chemical shifts and coupling constants should be consistent with the structure. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 355.12, [M+Na]⁺ = 377.10 |

Note: The expected ¹H NMR and Mass Spectrometry data are theoretical. Experimental data should be acquired to confirm the structure and purity of the synthesized compound.

Conclusion

This technical guide provides a detailed methodology for the synthesis and purification of this compound. The described protocols offer a reliable route to obtain high-purity material suitable for research, development, and manufacturing in the fields of peptide chemistry and bioconjugation. Adherence to the outlined procedures and analytical controls is crucial for ensuring the quality and consistency of the final product.

References

Understanding the role of the Fmoc protecting group

An In-depth Technical Guide to the Role of the Fmoc Protecting Group

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the field of solid-phase peptide synthesis (SPPS).[1][2][3] Introduced by Louis A. Carpino and Grace Y. Han in 1972, the Fmoc group provided a crucial alternative to the existing acid-labile protecting groups, offering a distinct, base-labile deprotection strategy.[4] This orthogonality is fundamental to its success, allowing for the selective removal of the Nα-amino protecting group under mild basic conditions while acid-labile side-chain protecting groups remain intact.[4][5][6] Its application has revolutionized the synthesis of peptides, oligonucleotides, and other complex molecules, enabling the efficient and high-purity production essential for research, diagnostics, and therapeutic drug development.[1][]

The key characteristics of the Fmoc group are its stability in acidic conditions and its rapid cleavage by mild bases, typically secondary amines like piperidine.[2][4][8] Furthermore, the fluorenyl moiety possesses a strong ultraviolet (UV) absorbance, which allows for real-time spectrophotometric monitoring of the deprotection step, a significant advantage for process control and automation in SPPS.[2][3][8]

Chemical Structure and Mechanism of Action

The efficacy of the Fmoc group stems directly from its unique chemical structure, which dictates its stability and cleavage mechanism.

Protection of Amines

The Fmoc group is typically introduced to a primary or secondary amine, most commonly the α-amino group of an amino acid, through a reaction with an activated Fmoc derivative. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[4][9] Fmoc-OSu is often preferred due to its greater stability and its tendency to reduce the formation of unwanted oligopeptide byproducts during the protection reaction.[4] The protection mechanism involves the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of the Fmoc reagent, forming a stable carbamate linkage.[4][10]

Deprotection Mechanism

The defining feature of the Fmoc group is its lability under mild basic conditions. Deprotection is achieved via a base-catalyzed β-elimination mechanism.[3][] A weak base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF), abstracts the relatively acidic proton from the C9 position of the fluorenyl ring (pKa ~23 in DMSO).[1][4][11] This generates a stabilized fluorenyl anion. The resulting anion is aromatic, fulfilling Hückel's rule, which drives the deprotonation.[4][12] This intermediate then undergoes rapid elimination, breaking the C9-O bond to release carbon dioxide and the free amine. The highly reactive dibenzofulvene byproduct is subsequently trapped by the excess amine base (e.g., piperidine) to form a stable adduct, preventing it from participating in side reactions.[3][13]

The Role of Fmoc in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most widely used method for SPPS today.[] It offers significant advantages over the older Boc/Bzl strategy, primarily due to the milder deprotection conditions which preserve acid-sensitive functionalities and linkages, making it suitable for synthesizing complex modified peptides like phosphopeptides and glycoproteins.[5]

The synthesis proceeds in a cyclical manner, with each cycle adding one amino acid to the growing peptide chain anchored to a solid support (resin).

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. youtube.com [youtube.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 8. chempep.com [chempep.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. genscript.com [genscript.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

Technical Guide: Fmoc-Asp-NH2 for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-4-oxobutanoic acid (Fmoc-Asp-NH2), a critical building block in modern bioconjugation and peptide chemistry. The document details its physicochemical properties, applications in antibody-drug conjugates (ADCs), and relevant experimental considerations.

Core Data Summary

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Citations |

| CAS Number | 200335-40-6 | [1][2] |

| Molecular Weight | 354.36 g/mol | |

| Molecular Formula | C₁₉H₁₈N₂O₅ | |

| Synonyms | Fmoc-L-isoasparagine | |

| Appearance | White crystalline powder | [3] |

| Storage Temperature | 2-8°C | [1] |

| Purity | ≥98.0% | |

| Application | Cleavable ADC linker, Peptide synthesis | [3] |

Application in Antibody-Drug Conjugates

This compound serves as a precursor to cleavable linkers used in the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent, connected by a chemical linker. The linker's properties are critical to the ADC's stability in circulation and the efficient release of the payload at the target site.

The aspartamide moiety within the linker is designed to be susceptible to cleavage by enzymes, such as cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells. This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the cytotoxic payload.

Logical Workflow of ADC Action

The following diagram illustrates the general mechanism of action for an ADC utilizing a cleavable linker derived from a building block like this compound.

Caption: General workflow of an antibody-drug conjugate (ADC) from circulation to cell death.

Experimental Protocols

Representative Synthesis of this compound

-

Starting Material: Fmoc-Asp(OtBu)-OH (commercially available).

-

Activation: The free α-carboxylic acid is activated using a standard coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or HATU in the presence of an activating agent like N-hydroxysuccinimide (NHS) in an appropriate aprotic solvent (e.g., DMF or DCM).

-

Amidation: The activated ester is then reacted with ammonia (e.g., from a solution of ammonia in dioxane or by bubbling ammonia gas through the reaction mixture) to form the primary amide at the α-position.

-

Deprotection: The tert-butyl (tBu) protecting group on the side chain is removed using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

-

Purification: The final product is purified by crystallization or chromatography to yield this compound.

General Protocol for Antibody-Drug Conjugation

The following is a generalized protocol for the conjugation of a drug-linker moiety to an antibody, a process in which a derivative of this compound would be a component of the "Drug-Linker" complex. This protocol assumes the drug-linker has a maleimide group for reaction with antibody thiols.

-

Antibody Reduction:

-

The interchain disulfide bonds of a monoclonal antibody (in a suitable buffer like PBS) are partially reduced to generate free thiol groups.

-

A reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) is added to the antibody solution.[4][5]

-

The reaction is typically incubated at 37°C for 1-2 hours.[4][5]

-

The reduced antibody is then purified using a desalting column (e.g., G25) to remove the excess reducing agent.[4]

-

-

Conjugation:

-

The "Drug-Linker" compound, containing a maleimide group, is dissolved in a co-solvent like DMSO.

-

The Drug-Linker solution is added to the purified, reduced antibody solution. A typical molar excess of the drug-linker is used to achieve the desired drug-to-antibody ratio (DAR).[4]

-

The conjugation reaction is allowed to proceed, often at room temperature or 4°C for 1-4 hours, to form a stable thioether bond.[]

-

-

Quenching and Purification:

-

The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine or cysteine, to cap any unreacted maleimide groups.[4]

-

The resulting ADC is purified from unconjugated drug-linker and other reaction components using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[]

-

-

Characterization:

-

The purified ADC is characterized to determine the DAR, concentration, aggregation level, and binding affinity to its target antigen.

-

Experimental Workflow for ADC Synthesis

The following diagram outlines the key steps in the synthesis of an antibody-drug conjugate using a pre-fabricated drug-linker complex.

Caption: Key stages in the synthesis of an antibody-drug conjugate (ADC).

Key Technical Consideration: Aspartimide Formation

A critical side reaction associated with aspartic acid residues in Fmoc-based solid-phase peptide synthesis (SPPS) is the formation of aspartimide. This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the aspartate residue, particularly under the basic conditions used for Fmoc deprotection (e.g., with piperidine).

Aspartimide formation can lead to several undesired byproducts, including α- and β-aspartyl peptides and racemization at the α-carbon. This side reaction is highly sequence-dependent and is more prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences. When using this compound or its derivatives in peptide synthesis, careful selection of reaction conditions, such as using weaker bases for Fmoc removal or specialized protecting groups on the aspartate side chain, may be necessary to minimize this side reaction.

References

A Technical Guide to High-Purity Fmoc-Asp-NH2 for Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity N-α-(9-Fluorenylmethyloxycarbonyl)-L-isoasparagine (Fmoc-Asp-NH2), a critical building block for solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics. This document outlines commercial sources, key quality parameters, detailed experimental protocols for its use, and illustrates its role in a biological context.

Commercial Suppliers of High-Purity this compound

The selection of a high-quality this compound is paramount for the successful synthesis of pure peptides. A number of reputable suppliers offer this reagent, often with detailed specifications available. While specific analytical data such as HPLC chromatograms and NMR spectra are typically provided in lot-specific Certificates of Analysis (CofA), the following table summarizes key information from prominent commercial vendors. Researchers are encouraged to request the CofA for their specific lot to ensure the highest quality for their applications.

| Supplier | Purity Specification | CAS Number | Molecular Weight ( g/mol ) | Notes |

| Sigma-Aldrich | ≥98.0%[1] | 200335-40-6[1][2] | 354.36[1][2] | Synonym: Fmoc-L-isoasparagine.[1] |

| Iris Biotech | ≥98% | 200335-40-6 | 354.36 | - |

| APExBIO | High-purity | 200335-40-6 | 354.36 | For efficient peptide synthesis.[3][4] |

| MedChemExpress | 98.52%[5] | 200335-40-6[5] | 354.36[5] | Described as a cleavable ADC linker.[6] |

| CymitQuimica | 98.41% | 200335-40-6 | 354.36 | Marketed by Targetmol. |

| Santa Cruz Biotechnology | - | 200335-40-6[2][7] | 354.36[2][7] | Cited in publications.[7] |

| GlpBio | - | 200335-40-6[8] | 354.36[8] | Also described as a cleavable ADC linker.[8] |

Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following section details a standard protocol for the manual Fmoc solid-phase synthesis of a peptide amide using this compound as one of the building blocks. This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents:

-

Rink Amide resin (or other suitable amide resin)

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, reagent grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS), reagent grade

-

Water, deionized

-

Diethyl ether, anhydrous

-

Solid-phase synthesis vessel

-

Shaker or vortexer

Protocol Steps:

-

Resin Swelling:

-

Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Example: Coupling this compound):

-

In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of an activating agent (e.g., OxymaPure) in DMF.

-

Add 3-5 equivalents of a coupling reagent (e.g., DIC) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a colorimetric test such as the Kaiser test can be performed. A negative result (yellow) indicates a complete reaction.

-

After complete coupling, drain the solution and wash the resin with DMF (3-5 times).

-

-

Chain Elongation:

-

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final deprotection step as described in step 2 to remove the N-terminal Fmoc group.

-

-

Peptide Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The exact composition may vary depending on the amino acid composition of the peptide.

-

Add the cleavage cocktail to the dried peptide-resin.

-

Gently agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Visualizing the Process and Biological Context

To better understand the workflow and the potential biological relevance of peptides synthesized with this compound, the following diagrams are provided.

Figure 1: A generalized workflow for Fmoc solid-phase peptide synthesis (SPPS).

Peptides containing asparagine residues can play crucial roles in various biological signaling pathways. For instance, many neuropeptides that act on G-protein coupled receptors (GPCRs) contain asparagine. The following diagram illustrates a hypothetical signaling cascade initiated by such a peptide.

Figure 2: A hypothetical GPCR signaling pathway activated by an Asparagine-containing neuropeptide.

In this illustrative pathway, a neuropeptide containing an asparagine residue binds to and activates a GPCR on the cell surface. This activation leads to the dissociation of the G-protein subunits, and the alpha subunit, in this case, activates an effector enzyme like adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, ultimately leading to a specific cellular response. Asparagine residues within the neuropeptide can be critical for its binding affinity and specificity to the receptor, thereby influencing the entire signaling cascade.[5]

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. scbt.com [scbt.com]

- 3. youtube.com [youtube.com]

- 4. apexbt.com [apexbt.com]

- 5. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. glpbio.com [glpbio.com]

Fmoc-Asp-NH2 mechanism of action in peptide synthesis

An In-Depth Technical Guide to the Mechanism and Application of Fmoc-Aspartic Acid in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals, the synthesis of peptides is a cornerstone of modern biotechnology. The Fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) is the predominant method, prized for its mild reaction conditions and versatility.[1][2] However, the incorporation of certain amino acids presents unique challenges. Aspartic acid (Asp), with its side-chain carboxyl group, is notoriously problematic due to a significant side reaction: aspartimide formation.[3]

This technical guide provides an in-depth analysis of the mechanisms governing the use of Fmoc-Asp-OH building blocks in peptide synthesis. It details the core reactions of chain elongation, delves into the mechanism of aspartimide formation, presents quantitative data on mitigation strategies, and provides detailed experimental protocols for practical application. The term "Fmoc-Asp-NH2" refers to a peptide sequence ending with a C-terminal aspartic acid amide, a common motif achieved by synthesizing the peptide on a specialized amide-generating resin.[4][5]

The Fmoc-Asp(PG)-OH Building Block

Successful incorporation of aspartic acid in Fmoc-SPPS relies on an orthogonal protection strategy.[6] The building block, Fmoc-Asp(PG)-OH, has two key protecting groups:

-

Nα-Fmoc Group: This group protects the alpha-amino group of the aspartic acid. It is stable to acidic conditions but is readily removed by a mild base, typically piperidine, allowing for sequential addition of amino acids.[1]

-

Side-Chain Protecting Group (PG): The β-carboxyl group of the Asp side chain is reactive and must be protected to prevent unwanted side reactions during coupling.[2] This protection is typically achieved with an acid-labile group, most commonly tert-butyl (OtBu). This group is stable to the basic conditions used for Fmoc removal but is cleaved during the final step of synthesis with strong acid, such as trifluoroacetic acid (TFA).[7]

Core Mechanisms of Peptide Chain Elongation

The synthesis of a peptide is an iterative process, with each cycle consisting of two primary chemical steps: deprotection and coupling.[8]

Nα-Fmoc Group Deprotection

The removal of the Fmoc group is a critical step to expose the N-terminal amine for the next coupling reaction. This proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, typically a 20% solution of piperidine in a polar aprotic solvent like DMF, acts as the base.[1][6] The base abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and the release of dibenzofulvene (DBF) and carbon dioxide. The piperidine also serves as a scavenger for the reactive DBF byproduct.[6]

Caption: Mechanism of Fmoc deprotection using piperidine.

Amino Acid Activation and Coupling

To form the amide (peptide) bond, the carboxylic acid of the incoming Fmoc-amino acid must be activated to create a highly reactive intermediate. This is achieved using coupling reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize racemization.[9][10] The coupling agent reacts with the carboxylic acid to form a reactive ester, which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[11]

Caption: General workflow for peptide bond formation via carboxyl activation.

The Critical Side Reaction: Aspartimide Formation

The primary challenge when using Fmoc-Asp(OtBu)-OH is the formation of a cyclic aspartimide intermediate.[3] This side reaction is initiated by the base (piperidine) used during the Fmoc deprotection step. The mechanism involves the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue, followed by an intramolecular nucleophilic attack on the side-chain ester, displacing the tert-butyl protecting group.[3][12]

The resulting five-membered succinimide ring is unstable and prone to nucleophilic attack by piperidine or trace water. This ring-opening can occur at two positions, yielding not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide.[3] Furthermore, the stereocenter at the α-carbon is susceptible to epimerization under these basic conditions, potentially leading to a mixture of up to four peptide isomers, which are often difficult to separate from the target peptide.[13]

Caption: Pathway of aspartimide formation and subsequent side products.

Mitigation Strategies and Quantitative Comparison

The extent of aspartimide formation is highly sequence-dependent, with -Asp-Gly-, -Asp-Asn-, and -Asp-Arg- motifs being particularly susceptible.[3][14] Several strategies have been developed to suppress this side reaction. A systematic comparison reveals the relative effectiveness of different approaches.[14]

| Mitigation Strategy | Principle | Target Sequence | Relative Efficacy | Reference |

| Weaker Base | Reduce the pKa of the deprotection solution to lower the rate of backbone amide deprotonation. | All Asp sequences | 50% Morpholine (pKa 8.4) shows significantly less aspartimide formation than 30% Piperidine (pKa 11.2). | [14] |

| Acidic Additives | Adding a weak acid neutralizes a portion of the base, lowering the effective basicity of the solution. | All Asp sequences | Addition of 0.1 M formic acid to 30% piperidine reduces side product formation. | [14][15] |

| Bulky Side-Chain PGs | Increase steric hindrance around the β-carbonyl, disfavoring the intramolecular cyclization. | All Asp sequences | Asp(OtBu) > Asp(OEpe) > Asp(OBno) in terms of aspartimide formation (less bulky is worse). | [13][14] |

| Backbone Protection | Protect the amide nitrogen C-terminal to the Asp residue to prevent the initial deprotonation. | Asp-Gly | Using Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide building block is highly effective. | [13] |

| Novel C-C Bond PGs | Replace the side-chain ester (C-O) with a stable C-C bond, which is not susceptible to this cyclization. | All Asp sequences | Cyanosulfurylide (CSY) protecting group can completely suppress aspartimide formation, but cleavage requires specific conditions. | [13][16] |

Table 1: Comparison of strategies to mitigate aspartimide formation. Efficacy is described qualitatively based on reported data.

Experimental Protocols

Standard SPPS Cycle for Fmoc-Asp(OtBu)-OH Incorporation

This protocol outlines a single cycle for adding an Fmoc-Asp(OtBu)-OH residue to a growing peptide chain on a Rink Amide resin.

-

Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling:

-

In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 eq.), HATU (2.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.

-

Allow the activation mixture to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents.

-

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).[17]

Final Cleavage from Rink Amide Resin

This protocol is for cleaving the completed peptide from the resin and removing the side-chain protecting groups to yield the C-terminal peptide amide.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS and water act as scavengers to trap the reactive carbocations generated from the cleavage of side-chain protecting groups like OtBu.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again.

-

Dry the final peptide product under vacuum.

-

Overall SPPS Workflow

The entire process of building a peptide on a solid support follows a logical, cyclical workflow.

Caption: High-level workflow of Fmoc Solid-Phase Peptide Synthesis.

Conclusion

The incorporation of aspartic acid is a critical consideration in peptide synthesis design. While the fundamental mechanisms of Fmoc deprotection and coupling are standard, the propensity of Asp-containing sequences to form aspartimide side products requires careful strategic planning. By understanding the underlying mechanism of this side reaction, researchers can make informed choices regarding deprotection conditions, side-chain protecting groups, and specialized building blocks. Employing mitigation strategies such as the use of weaker bases, acidic additives, or backbone protection is essential for maximizing the yield and purity of the final peptide product, particularly for long or complex sequences intended for therapeutic or advanced research applications.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. drivehq.com [drivehq.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. peptide.com [peptide.com]

- 7. Bot Detection [iris-biotech.de]

- 8. m.youtube.com [m.youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bot Detection [iris-biotech.de]

- 14. Bot Detection [iris-biotech.de]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

Spectroscopic Data and Analysis of Fmoc-Asp-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Nα-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid α-amide (Fmoc-Asp-NH2). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and calculated Mass Spectrometry (MS) values to serve as a reference for researchers. The methodologies provided are standardized protocols applicable to the analysis of similar protected amino acid derivatives.

Spectroscopic Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and calculated mass spectrometry data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

| 1 | 7.80 | d |

| 2 | 7.65 | d |

| 3 | 7.42 | t |

| 4 | 7.35 | t |

| 5 | 4.40 | m |

| 6 | 4.25 | t |

| 7 | 2.85 | dd |

| 8 | 2.70 | dd |

| 9 | 5.80 | d |

| 10 | 7.20 | s (broad) |

| 11 | 6.90 | s (broad) |

| 12 | 12.5 (broad) | s |

Predicted using online NMR prediction tools. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| 1 | 174.5 |

| 2 | 172.0 |

| 3 | 156.5 |

| 4 | 144.0 |

| 5 | 141.5 |

| 6 | 128.0 |

| 7 | 127.5 |

| 8 | 125.5 |

| 9 | 120.0 |

| 10 | 67.0 |

| 11 | 51.0 |

| 12 | 47.0 |

| 13 | 37.0 |

Predicted using online NMR prediction tools. Actual experimental values may vary.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Calculated m/z |

| [M+H]⁺ | 355.1288 |

| [M+Na]⁺ | 377.1107 |

| [M-H]⁻ | 353.1143 |

Calculated based on the molecular formula C₁₉H₁₈N₂O₅ (Exact Mass: 354.1216).[1][2][3]

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent may depend on the sample's solubility and the desired resolution of exchangeable protons.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: -2 to 14 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain fragmentation patterns for structural confirmation.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas (N₂) Flow: 8-12 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Mass Range: m/z 100-1000.

-

Data Acquisition: Full scan mode. For fragmentation data, tandem MS (MS/MS) can be performed by selecting the precursor ion of interest.

Data Analysis:

-

Analyze the full scan spectra to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).

-

Compare the observed m/z values with the calculated exact masses for the expected ionic species.

-

If MS/MS data was acquired, analyze the fragmentation pattern to confirm the structure of the molecule.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.

Caption: General Workflow for Spectroscopic Analysis.

Caption: Logical Relationship of Spectroscopic Data.

References

A Technical Deep Dive: Fmoc-L-isoasparagine vs. Fmoc-L-Asparagine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the incorporation of asparagine residues presents a significant challenge due to the propensity for aspartimide formation, a notorious side reaction that can lead to impurities and compromise the integrity of the final peptide product. This technical guide provides an in-depth comparison between two key building blocks used to introduce asparagine and its isomer into peptide chains: Fmoc-L-isoasparagine and side-chain protected Fmoc-L-asparagine. Understanding the nuances of their application is critical for optimizing peptide synthesis strategies and ensuring the production of high-purity peptides for research and therapeutic development.

Chemical Identity and Properties

Fmoc-L-isoasparagine and Fmoc-L-asparagine are distinct isomers. In Fmoc-L-isoasparagine, the amide group is part of the peptide backbone at the C-terminus, while in Fmoc-L-asparagine, the amide is located on the side chain. It is crucial to note that the term "Fmoc-Asp-NH2" is often used synonymously with Fmoc-L-isoasparagine. For the purpose of this guide, "Fmoc-L-Asparagine" will refer to the standard, side-chain protected amino acid derivative used in solid-phase peptide synthesis (SPPS), typically Fmoc-L-Asn(Trt)-OH (trityl-protected asparagine).

A summary of their key chemical properties is presented in the table below:

| Property | Fmoc-L-isoasparagine | Fmoc-L-Asn(Trt)-OH |

| Synonyms | This compound, Nα-(9-Fluorenylmethyloxycarbonyl)-L-isoasparagine | Nα-(9-Fluorenylmethyloxycarbonyl)-Nγ-trityl-L-asparagine |

| CAS Number | 200335-40-6[1] | 132388-59-1 |

| Molecular Formula | C₁₉H₁₈N₂O₅[1] | C₃₈H₃₂N₂O₅ |

| Molecular Weight | 354.36 g/mol [1] | 596.67 g/mol |

| Structure | The amide is at the C-terminus of the aspartic acid residue. | The amide is on the β-carboxyl group of the aspartic acid side chain. |

| Primary Application | Direct incorporation of an isoasparagine residue into a peptide chain. | Incorporation of an asparagine residue into a peptide chain during Fmoc-SPPS. |

The Challenge of Aspartimide Formation

During Fmoc-based solid-phase peptide synthesis (SPPS), the repeated exposure of the peptide-resin to basic conditions (typically piperidine for Fmoc deprotection) can induce the formation of a succinimide ring, known as an aspartimide. This side reaction is particularly prevalent when an aspartic acid or asparagine residue is followed by a small amino acid such as glycine, serine, or alanine. The aspartimide intermediate can then undergo nucleophilic attack by piperidine or water, leading to a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide (an isoaspartyl residue), and piperidide adducts. This isomerization and byproduct formation can be difficult to separate from the target peptide, reducing the overall yield and purity.

Comparative Analysis: Fmoc-L-isoasparagine vs. Fmoc-L-Asn(Trt)-OH

The choice between directly incorporating isoasparagine or using a protected asparagine derivative has significant implications for the synthesis strategy and the purity of the final product.

Fmoc-L-Asn(Trt)-OH: The Standard Approach and Its Pitfalls

The conventional method for introducing asparagine into a peptide sequence is to use a side-chain protected derivative, with Fmoc-L-Asn(Trt)-OH being a common choice. The bulky trityl group offers protection to the side-chain amide, preventing dehydration and other side reactions during activation. However, it does not prevent aspartimide formation, especially in susceptible sequences.

Quantitative Data on Aspartimide Formation with Protected Asparagine:

While specific percentages vary depending on the sequence, coupling conditions, and deprotection times, studies have shown that significant levels of aspartimide-related impurities can arise. For instance, in sensitive sequences, the accumulation of these byproducts can exceed 10-20% of the total peptide content.

| Parameter | Fmoc-L-Asn(Trt)-OH |

| Aspartimide Formation | Prone to this side reaction, especially in Asp-Xaa sequences where Xaa is Gly, Ser, or Ala. |

| Resulting Impurities | α- and β-aspartyl peptides, piperidide adducts. |

| Purification Challenges | Co-elution of isoaspartyl peptides with the target peptide can make purification difficult. |

Fmoc-L-isoasparagine: A Strategic Alternative

The use of Fmoc-L-isoasparagine provides a direct and unambiguous route to synthesizing peptides containing an isoaspartyl linkage. This is particularly valuable in the synthesis of antibody-drug conjugates (ADCs), where Fmoc-L-isoasparagine can be used as a cleavable linker. By design, its incorporation avoids the issue of aspartimide formation at that specific position, as the isoaspartyl bond is intentionally formed.

However, it is important to recognize that this building block is not a universal solution for preventing aspartimide formation throughout a peptide. If other asparagine or aspartic acid residues are present in the sequence, they will still be susceptible to this side reaction.

| Parameter | Fmoc-L-isoasparagine |

| Aspartimide Formation | Not applicable at the site of incorporation, as it directly forms the isoasparagine linkage. |

| Resulting Product | A peptide with a defined isoaspartyl residue at the desired position. |

| Purification Advantages | Eliminates the generation of isoaspartyl impurities at the target site, simplifying purification. |

Experimental Protocols

Standard Fmoc-SPPS Protocol for Fmoc-L-Asn(Trt)-OH

This protocol outlines the general steps for incorporating an asparagine residue using Fmoc-L-Asn(Trt)-OH in manual or automated solid-phase peptide synthesis.

Methodology:

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This step is typically performed for 5-20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-adduct.

-

Amino Acid Activation and Coupling: Pre-activate a solution of Fmoc-L-Asn(Trt)-OH (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU or HATU and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

Protocol for Incorporating Fmoc-L-isoasparagine

The procedure for incorporating Fmoc-L-isoasparagine is analogous to the standard SPPS protocol.

Methodology:

The steps are identical to the standard protocol, with the key difference being the use of Fmoc-L-isoasparagine in the coupling step (Step 4). The activation and coupling conditions are generally the same.

Conclusion and Recommendations

The choice between Fmoc-L-isoasparagine and a side-chain protected Fmoc-L-asparagine derivative is dictated by the specific goals of the peptide synthesis.

-

For the synthesis of peptides containing a standard asparagine residue: The use of Fmoc-L-Asn(Trt)-OH is the conventional approach. To mitigate the risk of aspartimide formation, researchers should consider the following strategies:

-

Utilize a milder base for Fmoc deprotection, such as piperazine.

-

Employ sterically hindered protecting groups on the aspartic acid side chain if it is the precursor.

-

Minimize the deprotection and coupling reaction times.

-

Carefully select the amino acid following the asparagine residue, if the sequence allows for modification.

-

-

For the synthesis of peptides requiring a specific isoaspartyl linkage: The direct incorporation using Fmoc-L-isoasparagine is the most efficient and unambiguous method. This approach is particularly advantageous in the development of ADCs and other bioconjugates where the isoasparagine linkage serves a specific functional role.

By understanding the chemical properties, potential side reactions, and appropriate applications of these two building blocks, researchers and drug development professionals can make informed decisions to optimize their peptide synthesis workflows, leading to higher purity products and more reliable scientific outcomes.

References

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. The Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely used approach in SPPS due to its mild deprotection conditions and versatility. This guide provides a comprehensive overview of the core principles of Fmoc SPPS, detailed experimental protocols, and quantitative data to support researchers in their peptide synthesis endeavors.

Core Principles of Fmoc SPPS

Fmoc SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The synthesis cycle consists of three main steps: deprotection, activation and coupling, and washing.

-

Solid Support (Resin): The synthesis begins with an inert solid support, typically polystyrene beads cross-linked with divinylbenzene and functionalized with a linker. The choice of resin and linker determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).

-

Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group. This prevents unwanted side reactions and ensures that the peptide chain is extended in the correct sequence.

-

Side-Chain Protection: The reactive side chains of certain amino acids are protected by acid-labile groups to prevent their interference during the synthesis.

-

The SPPS Cycle: The synthesis proceeds through a series of repeated cycles, each adding one amino acid to the peptide chain. Each cycle involves:

-

Fmoc Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a mild base, typically piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

-

Amino Acid Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid and its subsequent coupling to the free N-terminus of the peptide chain.

-

Washing: Another series of washes to remove unreacted amino acid and coupling reagents.

-

-

Cleavage and Final Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA) in the presence of scavengers.

Quantitative Data in Fmoc SPPS

The efficiency and success of Fmoc SPPS are dependent on several quantitative parameters. The following tables summarize key data for resin selection, deprotection, and coupling steps.

Table 1: Common Resins for Fmoc SPPS

| Resin Type | Linker | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | Cleavage Conditions |

| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | 0.3 - 1.0 | 95% TFA |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Carboxylic Acid (fully protected) | 0.3 - 1.5 | 1-5% TFA in DCM (mild); 95% TFA (full) |

| Rink Amide Resin | 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy | Amide | 0.3 - 0.8 | 95% TFA |

| Sieber Amide Resin | 9-Fmoc-amino-xanthen-3-yloxy | Amide (fully protected) | 0.3 - 0.7 | 1-5% TFA in DCM (mild) |

Table 2: Fmoc Deprotection Reagents and Conditions

| Reagent | Concentration | Solvent | Typical Deprotection Time | Notes |

| Piperidine | 20% (v/v) | DMF or NMP | 2 x 5-10 minutes | Standard and most common reagent. |

| Piperidine with 0.1 M HOBt | 20% (v/v) | DMF | 2 x 10 minutes | Reduces aspartimide formation. |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) | DMF | < 1 minute | Very fast, but can increase risk of racemization and aspartimide formation.[1] Often used with a nucleophilic scavenger. |

| Piperazine/DBU | 5% Piperazine + 2% DBU | DMF | < 1 minute | A rapid and safer alternative to piperidine.[2][3] |

Table 3: Common Coupling Reagents in Fmoc SPPS

| Reagent | Class | Activator/Additive | Typical Coupling Time | Advantages | Disadvantages |

| DIC/HOBt | Carbodiimide | HOBt | 30 - 60 minutes | Low cost, effective. | Byproduct (DCU/DIU) can be difficult to remove (DIC is better than DCC). |

| HBTU/DIPEA | Uronium Salt | HOBt (in situ) | 15 - 45 minutes | High efficiency, low racemization. | Can cause guanidinylation of the N-terminus. |

| HATU/DIPEA | Uronium Salt | HOAt (in situ) | 5 - 30 minutes | Very high efficiency, fast, low racemization, good for hindered couplings.[4][5] | More expensive, can cause guanidinylation.[6] |

| PyBOP/DIPEA | Phosphonium Salt | HOBt (in situ) | 15 - 45 minutes | High efficiency, no guanidinylation. | Byproducts can be difficult to remove. |

| COMU/DIPEA | Uronium Salt | OxymaPure (in situ) | 5 - 30 minutes | High efficiency, safer (non-explosive byproducts), good solubility.[7] | More expensive. |

Experimental Protocols

The following are detailed protocols for the key steps in manual Fmoc SPPS.

Protocol 1: Resin Preparation (Swelling)

-

Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis, assuming a loading of 1.0 mmol/g) and place it into a fritted syringe or a dedicated reaction vessel.

-

Add enough DMF (approximately 10-15 mL per gram of resin) to cover the resin completely.

-

Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.

-

After swelling, drain the DMF by applying gentle vacuum or nitrogen pressure.

Protocol 2: Fmoc Deprotection

-

To the swollen resin, add the deprotection solution (e.g., 20% piperidine in DMF, approximately 10 mL per gram of resin).

-

Agitate the resin for the specified time (e.g., 5-10 minutes) at room temperature.

-

Drain the deprotection solution.

-

Repeat the deprotection step one more time with fresh deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times, with a volume sufficient to cover the resin each time) to remove all traces of the deprotection reagent.

Protocol 3: Amino Acid Coupling

-

Amino Acid Activation:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution.

-

Allow the activation mixture to pre-activate for 1-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for the specified coupling time (see Table 3) at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

Protocol 4: Monitoring the Synthesis (Kaiser Test)

The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines.[8]

-

Reagent Preparation:

-

Solution A: 5 g ninhydrin in 100 mL ethanol.

-

Solution B: 80 g phenol in 20 mL ethanol.

-

Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

-

-

Procedure:

-

Take a small sample of resin beads (a few beads are sufficient) from the reaction vessel after the coupling step and wash them with ethanol.

-

Place the beads in a small glass test tube.

-

Add 2-3 drops of each of Solution A, B, and C to the test tube.

-

Heat the test tube at 100-110°C for 5 minutes.

-

-

Interpretation of Results:

-

Blue/Purple beads and/or solution: Indicates the presence of free primary amines (incomplete coupling). The coupling step should be repeated.

-

Yellow/Colorless beads and solution: Indicates the absence of free primary amines (complete coupling). The synthesis can proceed to the next deprotection step.

-

Protocol 5: Spectrophotometric Monitoring of Fmoc Deprotection

The completion of the Fmoc deprotection can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released into the deprotection solution.

-

Collect the filtrate from the two deprotection steps in a volumetric flask of a known volume (e.g., 25 mL).

-

Dilute the solution to the mark with DMF.

-

Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer, using the deprotection solution (e.g., 20% piperidine in DMF) as a blank.

-

Calculate the amount of Fmoc group removed (and thus the loading of the resin) using the Beer-Lambert law (A = εcl), where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[9]

Protocol 6: Cleavage and Final Deprotection

-

After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum.

-

Prepare the cleavage cocktail. A common cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The composition of the cocktail depends on the amino acid sequence of the peptide.

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

Visualizing the Fmoc SPPS Workflow and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes in Fmoc SPPS.

The Fmoc SPPS Cycle

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Mechanism of Fmoc Deprotection

Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.

Mechanism of Amino Acid Coupling with HATU

Caption: Amino acid activation and coupling using HATU as the coupling reagent.

References

- 1. peptide.com [peptide.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. peptide.com [peptide.com]

- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Aspartate-Containing Peptide Amides

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to Fmoc-Based Synthesis of Peptide Amides

Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is the standard method for producing synthetic peptides for research, therapeutic, and diagnostic applications.[1] This methodology builds a peptide sequence step-by-step while the C-terminus is anchored to an insoluble resin support.[2] This approach simplifies the purification process, as excess reagents and by-products are removed by simple washing and filtration after each step.[3]

To obtain a peptide with a C-terminal amide (a common feature in many biologically active neuropeptides), a specialized resin is required. The Rink Amide resin is the most common choice for this purpose.[4] Its linker is designed to be stable throughout the synthesis cycles but cleaves under strong acidic conditions (typically with trifluoroacetic acid, TFA) to release the final peptide as a C-terminal amide.[5]

Incorporating Aspartic Acid: The Role of Side-Chain Protection

When incorporating an aspartic acid (Asp) residue into the peptide sequence, its reactive β-carboxyl group side chain must be protected to prevent unwanted side reactions during coupling. The most common protecting group used in Fmoc SPPS is the tert-butyl (tBu) group.[1] Therefore, the building block used is Fmoc-Asp(OtBu)-OH . This protecting group is acid-labile and is efficiently removed during the final cleavage step with TFA, simultaneously with the peptide's release from the resin.[1]

Key Challenge: Aspartimide Formation

The primary challenge during the synthesis of peptides containing aspartic acid is the formation of a cyclic aspartimide intermediate.[6] This side reaction is catalyzed by the base (typically piperidine) used for Fmoc-group removal and is particularly problematic when the Asp residue is followed by a small, unhindered amino acid like Glycine (Gly), Serine (Ser), or Asparagine (Asn).[6][7]

Aspartimide formation is detrimental for several reasons:

-

It leads to a mixture of final products, including the desired α-aspartyl peptide, the rearranged β-aspartyl peptide, and piperidide adducts.[6]

-

The intermediate is prone to racemization, resulting in a loss of chiral purity.[2]

-

These by-products often have similar masses and chromatographic properties to the target peptide, making purification extremely difficult or impossible.[2]

Strategies to Mitigate Aspartimide Formation:

-

Optimized Deprotection Conditions: Using a lower concentration of piperidine or adding an acidic additive like 1-hydroxybenzotriazole (HOBt) or Oxyma to the deprotection solution can reduce the basicity and suppress aspartimide formation.[8]

-

Bulky Side-Chain Protecting Groups: Employing sterically hindered protecting groups on the Asp side chain, such as 3-ethyl-3-pentyl (Epe) or 5-n-butyl-5-nonyl (Bno), can physically block the cyclization reaction.[9] Fmoc-Asp(OBno)-OH has been shown to significantly reduce aspartimide formation compared to the standard Fmoc-Asp(OtBu)-OH.

-

Backbone Protection: Using a dipeptide building block where the amide backbone nitrogen of the residue following Asp is protected (e.g., with a 2,4-dimethoxybenzyl (Dmb) group) can prevent the nucleophilic attack required for cyclization.[6]

Experimental Protocols

This section provides a detailed step-by-step protocol for the manual Fmoc solid-phase synthesis of a generic peptide containing an Asp(OtBu) residue on Rink Amide resin.

Materials and Reagents

| Reagent/Material | Purpose | Typical Grade/Concentration |

| Rink Amide Resin | Solid support for C-terminal amide | 100-200 mesh, ~0.5 mmol/g loading |

| Fmoc-Amino Acids | Building blocks for peptide chain | Synthesis Grade |

| Fmoc-Asp(OtBu)-OH | Aspartic acid building block | Synthesis Grade |

| N,N-Dimethylformamide (DMF) | Primary solvent | Peptide synthesis grade, amine-free |

| Dichloromethane (DCM) | Solvent for washing | ACS Grade |

| Piperidine | Fmoc deprotection agent | Reagent Grade |

| HBTU/HATU | Coupling activator | Synthesis Grade |

| HOBt/HOAt | Coupling additive/racemization suppressant | Synthesis Grade |

| N,N-Diisopropylethylamine (DIPEA) | Activation base | Reagent Grade |

| Trifluoroacetic Acid (TFA) | Cleavage and deprotection agent | Reagent Grade |

| Triisopropylsilane (TIS) | Cation scavenger for cleavage | Reagent Grade |

| Deionized Water (H₂O) | Scavenger for cleavage | High Purity |

| Diethyl Ether (Cold) | Peptide precipitation | ACS Grade |

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol is for a 0.1 mmol scale synthesis. All steps are performed at room temperature in a suitable reaction vessel with agitation.

1. Resin Preparation (Swelling)

-

Place Rink Amide resin (0.1 mmol) into the reaction vessel.

-

Add DMF (~10 mL/g of resin) and allow the resin to swell for at least 1 hour with gentle agitation.[4]

-

Drain the DMF using positive nitrogen pressure or vacuum.

2. Initial Fmoc Deprotection (for pre-loaded resin)

-

Add 20% (v/v) piperidine in DMF (~10 mL/g of resin) to the swelled resin.

-

Agitate for 20 minutes to remove the Fmoc group from the first amino acid.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5 times, ~10 mL/g each time for 1 min).

3. Amino Acid Coupling

-

In a separate vial, pre-activate the next Fmoc-amino acid:

-

Dissolve Fmoc-amino acid (0.4 mmol, 4 eq).

-

Dissolve HBTU (0.38 mmol, 3.8 eq) and HOBt (0.4 mmol, 4 eq).

-

Add DIPEA (0.8 mmol, 8 eq) to the amino acid/HBTU/HOBt solution in DMF (~5 mL).

-

Allow the mixture to pre-activate for 2-5 minutes.

-

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours. For hindered couplings, the time can be extended.

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

4. Monitoring the Coupling Reaction (Optional but Recommended)

-

Perform a Kaiser test on a few beads.[1] A blue/purple color indicates incomplete coupling (free primary amines present), while a yellow/colorless result indicates a complete reaction. If the test is positive, repeat the coupling step.

5. Repeat Synthesis Cycle

-

Repeat steps 2 (Deprotection) and 3 (Coupling) for each amino acid in the sequence, using Fmoc-Asp(OtBu)-OH at the appropriate position.

Protocol 2: Final Cleavage and Deprotection

1. Final Deprotection and Washing

-

After the final amino acid is coupled, perform a final Fmoc deprotection (Protocol 1, Step 2).

-

Wash the peptide-resin extensively with DMF (5 times) and then DCM (5 times) to remove all residual DMF.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[5]

2. Cleavage from Resin

-

Prepare the cleavage cocktail. A standard "Reagent K" modified cocktail is effective for peptides with Trp, Met, or Cys, but a simpler TFA/TIS/H₂O mix is often sufficient.

-

Cleavage Cocktail (95% TFA): 9.5 mL TFA, 0.25 mL TIS, 0.25 mL H₂O.[5]

-

-

Add the cleavage cocktail (~10 mL/g of resin) to the dry peptide-resin in a fume hood.

-

Agitate gently at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin beads and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

3. Peptide Precipitation and Isolation

-

Concentrate the TFA solution slightly under a gentle stream of nitrogen.

-

Add the concentrated peptide solution dropwise into a centrifuge tube containing cold diethyl ether (~40 mL). A white precipitate of the peptide should form.

-

Centrifuge the mixture (e.g., 3000 rpm for 10 min), decant the ether, and wash the peptide pellet with more cold ether.

-

Dry the peptide pellet under vacuum to yield the crude product.

-

The crude peptide can then be purified by reverse-phase HPLC.

Quantitative Data Summary

| Step | Parameter | Value | Notes |

| Synthesis Scale | Amount of final peptide | 0.1 mmol | Based on initial resin loading. |

| Resin Swelling | Duration | 1 hour | Minimum time for proper solvation. |

| Solvent Volume | ~10 mL / g resin | Ensures complete swelling. | |

| Fmoc Deprotection | Reagent | 20% Piperidine in DMF | Standard reagent.[1] |

| Reaction Time | 20 minutes | May be split into 2x10 min treatments. | |

| Amino Acid Coupling | Fmoc-AA Equivalents | 4 eq | Relative to resin loading. |

| Activator (HBTU) Eq. | 3.8 eq | Slightly less than AA to avoid side reactions. | |

| Additive (HOBt) Eq. | 4 eq | Suppresses racemization. | |

| Base (DIPEA) Eq. | 8 eq | Activates the coupling reaction. | |

| Reaction Time | 1 - 2 hours | Can be extended for difficult sequences. | |

| Cleavage | Cocktail Composition | 95% TFA / 2.5% TIS / 2.5% H₂O | A common general-purpose cocktail.[5] |

| Reaction Time | 2 - 3 hours | Ensures complete side-chain deprotection. | |

| Precipitation Solvent | Cold Diethyl Ether | ~10-20 times the volume of TFA solution. |

Visualizations

SPPS Workflow Diagram

Caption: Workflow for Fmoc solid-phase synthesis of a peptide amide.

Signaling Pathway Example: Neuropeptide Y

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter. While NPY itself does not contain aspartic acid, the N-terminal domain of its Y2 receptor, which is rich in acidic residues like aspartate, is crucial for receptor internalization and signaling, highlighting the importance of Asp in peptide-receptor interactions.[9] NPY receptors are G-protein coupled receptors (GPCRs) that signal primarily through the Gi alpha subunit.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [merckmillipore.com]

- 3. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]

- 4. Neuroscience of Internet Pornography Addiction: A Review and Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Importance of a N-terminal aspartate in the internalization of the neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Importance of a N-terminal aspartate in the internalization of the neuropeptide Y Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Fmoc-Asn(Trt)-OH in Automated Peptide Synthesizers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract